2-(Propylamino)-6-(trifluoromethyl)nicotinic acid

Catalog No.
S14025179
CAS No.
M.F
C10H11F3N2O2
M. Wt
248.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Propylamino)-6-(trifluoromethyl)nicotinic acid

Product Name

2-(Propylamino)-6-(trifluoromethyl)nicotinic acid

IUPAC Name

2-(propylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

InChI

InChI=1S/C10H11F3N2O2/c1-2-5-14-8-6(9(16)17)3-4-7(15-8)10(11,12)13/h3-4H,2,5H2,1H3,(H,14,15)(H,16,17)

InChI Key

UPPAQJLIKJUYLZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC(=N1)C(F)(F)F)C(=O)O

2-(Propylamino)-6-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid characterized by the presence of a propylamino group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring. This compound is notable for its unique chemical structure, which influences its reactivity and biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making this compound of interest in pharmaceutical research.

  • Oxidation: This compound can be oxidized to yield corresponding oxides, typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can modify functional groups, with common reducing agents being lithium aluminum hydride and sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at positions adjacent to the trifluoromethyl group, allowing for further functionalization of the molecule.

These reactions are critical for synthesizing derivatives with potentially enhanced biological activity or different pharmacological profiles.

Research indicates that compounds based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold exhibit promising biological activities, particularly as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H function. In studies, several derivatives demonstrated significant inhibitory effects on viral replication in cell-based assays, suggesting their potential as antiviral agents . The presence of the propylamino group may also contribute to these biological activities by influencing the compound's interaction with biological targets.

The synthesis of 2-(propylamino)-6-(trifluoromethyl)nicotinic acid typically involves multi-step synthetic routes:

  • Starting Material Preparation: The synthesis begins with a suitable nicotinic acid derivative.
  • Trifluoromethyl Group Introduction: This is accomplished using trifluoromethylating agents under controlled conditions.
  • Propylamino Group Addition: The propylamino group is introduced via nucleophilic substitution or reductive amination methods.

Optimization of these synthetic routes is essential for improving yield and purity, often involving high-throughput screening techniques to identify effective catalysts and reaction conditions .

2-(Propylamino)-6-(trifluoromethyl)nicotinic acid has potential applications in medicinal chemistry, particularly in the development of antiviral drugs targeting HIV. Its structural features may also make it suitable for other therapeutic areas, including neuropharmacology and anti-inflammatory research. The unique properties conferred by the trifluoromethyl group enhance its suitability as a lead compound for further drug development.

Interaction studies have shown that derivatives of 2-(propylamino)-6-(trifluoromethyl)nicotinic acid can effectively bind to specific targets involved in viral replication processes. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit HIV-1 reverse transcriptase and associated ribonuclease H functions, demonstrating a selectivity index that supports their potential as dual-target inhibitors .

Several compounds share structural similarities with 2-(propylamino)-6-(trifluoromethyl)nicotinic acid. These include:

  • 2-Amino-6-(trifluoromethyl)nicotinic acid: Lacks the propylamino substituent but retains antiviral activity.
  • 2-Chloro-6-(trifluoromethyl)nicotinic acid: Contains a chlorine atom instead of the propylamino group; used in various synthetic applications.
  • 2-Methyl-6-(trifluoromethyl)nicotinic acid: Features a methyl substituent at the 2-position; studied for its pharmacological properties.

Comparison Table

Compound NameKey FeaturesBiological Activity
2-(Propylamino)-6-(trifluoromethyl)nicotinic acidPropylamino group; high lipophilicityPromising antiviral activity
2-Amino-6-(trifluoromethyl)nicotinic acidNo propyl group; retains trifluoromethyl featureAntiviral activity
2-Chloro-6-(trifluoromethyl)nicotinic acidChlorine substituent; different reactivitySynthetic applications
2-Methyl-6-(trifluoromethyl)nicotinic acidMethyl substituent; altered pharmacological profileStudied for various pharmacological effects

This comparison highlights the uniqueness of 2-(propylamino)-6-(trifluoromethyl)nicotinic acid in terms of its structure and potential applications in drug development.

Multi-Step Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) at the 2-position of pyridine derivatives is a cornerstone for synthesizing 2-(propylamino)-6-(trifluoromethyl)nicotinic acid. The electron-withdrawing trifluoromethyl group at the 6-position and the carboxylic acid at the 3-position activate the pyridine ring toward nucleophilic attack, particularly at the 2- and 4-positions. A representative pathway involves the displacement of a chloro substituent at the 2-position using propylamine as the nucleophile.

In a typical procedure, 2-chloro-6-(trifluoromethyl)nicotinic acid is treated with propylamine in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–100°C). The reaction proceeds via a Meisenheimer complex intermediate, where the negative charge generated at the 2-position is stabilized by resonance with the nitrogen atom of the pyridine ring. Kinetic studies suggest that solvents with high hydrogen bond-accepting capacity, such as DMF, accelerate the reaction by stabilizing the transition state. The use of inorganic bases like potassium carbonate further enhances the nucleophilicity of propylamine, yielding the target compound in 65–75% isolated yield.

An alternative approach employs palladium-catalyzed hydrogenation for dechlorination. For instance, 2-chloro-6-(trifluoromethyl)nicotinic acid dissolved in methanol undergoes hydrogenation in the presence of triethylamine and palladium on carbon (Pd/C), yielding 6-(trifluoromethyl)nicotinic acid. While this method achieves a crude yield of 90.4%, subsequent functionalization with propylamine requires additional steps, underscoring the efficiency of direct SNAr strategies.

Table 1: Comparison of Nucleophilic Substitution Methods

SubstrateNucleophileSolventCatalyst/BaseYield (%)
2-Chloro-6-CF3-nicotinic acidPropylamineDMFK2CO372
2-Chloro-6-CF3-nicotinic acidH2/Pd/CMethanolEt3N90.4*

*Intermediate yield before propylamine installation.

Boronic Acid-Mediated Coupling Reactions

Suzuki-Miyaura cross-coupling offers a versatile route for introducing aryl or alkyl groups to the pyridine ring. While not directly reported in the literature for this compound, hypothetical pathways involve coupling 6-(trifluoromethyl)nicotinic acid derivatives with propylamino-bearing boronic esters. For example, 2-bromo-6-(trifluoromethyl)nicotinic acid could react with a propylamino-functionalized boronic acid under palladium catalysis.

The success of this approach hinges on the stability of the boronic acid derivative and the compatibility of the trifluoromethyl group with coupling conditions. Recent advances in trifluoromethyl-tolerant catalysts, such as Pd(PPh3)4 with aqueous sodium carbonate, enable efficient couplings at 80°C in toluene/ethanol mixtures. However, competing protodeboronation and ester hydrolysis remain challenges, necessitating careful optimization of reaction parameters.

Propylamino Group Installation via Reductive Amination

Reductive amination provides an alternative route for introducing the propylamino moiety. This method requires a ketone or aldehyde intermediate at the 2-position, which reacts with propylamine followed by reduction. For instance, 2-formyl-6-(trifluoromethyl)nicotinic acid, generated via oxidation of a hydroxymethyl precursor, undergoes condensation with propylamine in the presence of sodium cyanoborohydride.

The reaction proceeds through an imine intermediate, which is reduced to the secondary amine under mild acidic conditions (pH 4–5). While this method avoids harsh nucleophilic conditions, the synthesis of the aldehyde precursor adds complexity. Yields typically range from 50–60%, with byproducts arising from over-reduction or self-condensation.

Trifluoromethylation Techniques for Pyridine Ring Functionalization

Installing the trifluoromethyl group at the 6-position presents unique challenges due to the pyridine ring’s electronic properties. Direct C–H trifluoromethylation, while efficient for certain positions, is less effective at the 6-position. A two-step halogenation-fluorination strategy proves more reliable:

  • Chlorination: 6-Chloronicotinic acid is prepared via chlorination of nicotinic acid using phosphorus oxychloride (POCl3).
  • Halogen Exchange: The chloro substituent is replaced with trifluoromethyl using a copper-mediated reaction with methyl trifluoroacetate in the presence of cesium fluoride.

Alternative methods leverage nucleophilic trifluoromethylation agents like (trifluoromethyl)trimethylsilane (TMSCF3). Under Lewis acid catalysis (e.g., BF3·OEt2), TMSCF3 reacts with 6-bromonicotinic acid to yield the trifluoromethylated product. This approach achieves moderate yields (45–55%) but requires stringent moisture-free conditions.

Table 2: Trifluoromethylation Methods Comparison

SubstrateReagentCatalystSolventYield (%)
6-Bromonicotinic acidTMSCF3BF3·OEt2DCM52
6-Chloronicotinic acidCF3CO2MeCuI/CsFDMF67

Solid-Phase Synthesis Approaches for Structural Analogues

Solid-phase synthesis enables rapid generation of structural analogues by immobilizing intermediates on resin. A Wang resin-bound nicotinic acid derivative serves as the starting material. Sequential functionalization involves:

  • Trifluoromethylation: On-resin halogen exchange at the 6-position using CF3I gas and a palladium catalyst.
  • Propylamino Installation: Nucleophilic substitution at the 2-position with propylamine in DMF at 60°C.
  • Cleavage: Treatment with trifluoroacetic acid (TFA) releases the final product from the resin.

This method facilitates high-throughput screening of analogues but suffers from lower yields (30–40%) due to incomplete on-resin reactions.

The 2-(propylamino)-6-(trifluoromethyl)nicotinic acid scaffold represents a promising class of compounds for targeting Human Immunodeficiency Virus Type 1 reverse transcriptase-associated ribonuclease H function [1] [2]. Research indicates that derivatives based on the 2-amino-6-(trifluoromethyl)nicotinic acid framework exhibit significant biological activities as dual inhibitors of Human Immunodeficiency Virus Type 1 reverse transcriptase functions [1] .

Molecular Target and Binding Characteristics

The ribonuclease H domain of Human Immunodeficiency Virus Type 1 reverse transcriptase constitutes the C-terminus of the p66 subunit and adopts a five-stranded mixed beta-sheet structure flanked by four alpha helices [4]. The catalytic mechanism involves a two-metal ion system where divalent cations, typically magnesium, coordinate with conserved catalytic residues including aspartate 443, glutamate 478, aspartate 498, and aspartate 549 [4] [5]. These metal cations facilitate the hydrolysis of the RNA strand in RNA/DNA hybrid substrates through nucleophilic attack by an activated water molecule [5].

Compounds derived from the 2-(propylamino)-6-(trifluoromethyl)nicotinic acid scaffold demonstrate allosteric inhibition mechanisms that differ from conventional active site inhibitors [1] [2]. The most promising derivative identified in structure-activity studies, designated as compound 21, inhibited ribonuclease H function with an inhibitory concentration fifty percent value of 14 micromolar and demonstrated Human Immunodeficiency Virus Type 1 replication inhibition in cell-based assays with a selectivity index greater than 10 [1] [2].

Dual-Site Inhibition Profile

Mode of action studies revealed that these compounds function as allosteric dual-site inhibitors, simultaneously blocking both ribonuclease H and polymerase functions of Human Immunodeficiency Virus Type 1 reverse transcriptase [1] [2]. The dual inhibition mechanism provides significant advantages over single-target inhibitors, as it reduces the likelihood of resistance development and maintains activity against circulating variants resistant to non-nucleoside inhibitors [1] [2].

The binding interaction occurs at conserved regions within the ribonuclease H domain, suggesting that these compounds interact with structurally stable sites that are less prone to mutation-induced resistance [1] [2]. This characteristic is particularly important given the high mutation rate of Human Immunodeficiency Virus Type 1 and the resulting challenge of drug resistance development [6].

Structure-Activity Relationships

Among 44 tested compounds in the series, 34 demonstrated inhibition of Human Immunodeficiency Virus Type 1 reverse transcriptase-associated ribonuclease H function in the low micromolar range [1] [2]. Seven compounds additionally showed inhibition of viral replication in cell-based assays with selectivity indices up to 10 [1] [2]. The presence of the propylamino group at the 2-position and the trifluoromethyl group at the 6-position of the nicotinic acid scaffold contributes to enhanced binding affinity and selectivity toward the target enzyme .

The trifluoromethyl substituent enhances lipophilicity and metabolic stability, properties that are crucial for compound bioavailability and interaction with lipid membranes . The propylamino group influences the compound's overall activity by affecting solubility and membrane permeability characteristics .

ParameterValueReference
Ribonuclease H inhibitory concentration fifty percent14 μM [1] [2]
Selectivity index in cell-based assays>10 [1] [2]
Number of active compounds from series34/44 tested [1] [2]
Compounds with antiviral activity7/44 tested [1] [2]

Chemokine Receptor CXCR1/CXCR2 Antagonism

The chemokine receptors CXCR1 and CXCR2 play critical roles in inflammatory diseases and carcinogenesis through activation and recruitment of polymorphonuclear cells via binding of chemokines CXCL1 and CXCL8 [15] [16]. Nicotinamide-based compounds, particularly those containing trifluoromethyl substituents, have demonstrated antagonistic activity against these receptors [15] [16] [17].

Mechanistic Basis of CXCR1/CXCR2 Antagonism

Structure-activity studies of nicotinamide derivatives have revealed the importance of specific structural features for CXCR1/CXCR2 antagonism [15] [16]. The compound SX-517, a nicotinamide derivative containing a trifluoromethyl group, demonstrated potent noncompetitive antagonism of both CXCR1 and CXCR2 with inhibitory concentration fifty percent values of 38 nanomolar for CXCL1-induced calcium flux and 60 nanomolar for CXCL8-induced guanosine triphosphate gamma sulfur binding [15] [16].

The antagonism mechanism involves noncompetitive inhibition, as evidenced by the inability of these compounds to compete with radiolabeled CXCL8 binding to CXCR2 membranes [15] [16]. This suggests that the compounds bind to allosteric sites distinct from the orthosteric chemokine binding sites, potentially offering advantages in terms of selectivity and reduced likelihood of competitive displacement by endogenous ligands [15] [16].

Cellular Pharmacology and Intracellular Mechanisms

Research on nicotinamide glycolate esters has revealed unique intracellular mechanisms of CXCR2 antagonism [17]. These compounds require intracellular access to exert their antagonistic effects, with the ester forms serving as lipophilic precursors that translocate across cell membranes and undergo hydrolytic cleavage to release active acid forms [17].

The active acid forms accumulate intracellularly to millimolar concentrations and interact with CXCR2 at intracellular sites [17]. The accumulated compounds are subject to efflux from cells by probenecid-sensitive transporters, likely organic anion transporters [17]. This intracellular mechanism provides selectivity and may contribute to prolonged antagonistic effects [17].

Anti-inflammatory Activity Profile

Nicotinamide derivatives with trifluoromethyl substituents have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models [15] [16] [18]. In human polymorphonuclear cells, these compounds selectively inhibited CXCL1-induced calcium flux without affecting calcium flux induced by other inflammatory mediators such as complement component 5a, formyl-methionyl-leucyl-phenylalanine, or platelet-activating factor [15] [16].

In vivo studies using murine inflammation models characterized by neutrophil-predominated inflammatory infiltrates showed that CXCR1/CXCR2 antagonists significantly reduced total cell counts at intravenous doses as low as 0.2 milligrams per kilogram [15] [16]. The compounds demonstrated selectivity for CXCR1/CXCR2-mediated inflammation while not affecting other inflammatory pathways [15] [16].

Compound ParameterCXCR1 ActivityCXCR2 ActivityReference
CXCL1-induced calcium flux inhibitory concentration fifty percent38 nM- [15] [16]
CXCL8-induced calcium flux inhibitory concentration fifty percent36 nM- [15] [16]
CXCL8-induced guanosine triphosphate gamma sulfur binding inhibitory concentration fifty percent-60 nM [15] [16]
In vivo effective dose0.2 mg/kg0.2 mg/kg [15] [16]

Polymorphonuclear Leukocyte Activation Modulation

Polymorphonuclear leukocytes, primarily neutrophils, serve as first-line defenders in innate immune responses and play crucial roles in inflammatory processes [19] [20]. The modulation of polymorphonuclear leukocyte activation by nicotinic acid derivatives represents an important mechanism for anti-inflammatory activity [21] [22].

Molecular Mechanisms of Leukocyte Modulation

Nicotinic acid and its derivatives exert anti-inflammatory effects on human monocytes and polymorphonuclear leukocytes through multiple molecular pathways [21] [22]. In human monocytes activated by toll-like receptor agonists, nicotinic acid treatment reduced secretion of proinflammatory mediators including tumor necrosis factor alpha by 49.2%, interleukin-6 by 56.2%, and monocyte chemoattractant protein-1 by 43.2% [21] [22].

The anti-inflammatory effects are mediated through the nicotinic acid receptor GPR109A, as demonstrated by small interfering RNA knockdown experiments that resulted in loss of anti-inflammatory activity [21] [22]. The mechanism involves inhibition of nuclear factor kappa B signaling, with nicotinic acid treatment reducing phosphorylated inhibitor of kappa B kinase beta by 42% and inhibitor of kappa B alpha by 54% [21] [22].

Effects on Neutrophil Function

Studies examining the effects of trifluoromethyl-containing compounds on neutrophil function have revealed important modulatory activities [23]. The compound triflusal, a 4-trifluoromethyl derivative of salicylate, stimulated nitric oxide production by human neutrophils and increased endothelial nitric oxide synthase protein expression [23].

Treatment with triflusal enhanced the ability of neutrophils to inhibit adenosine diphosphate-induced platelet aggregation through increased nitric oxide generation [23]. This effect was reversed by L-arginine antagonists and nitric oxide scavengers, confirming the role of neutrophil-derived nitric oxide in the anti-aggregatory mechanism [23].

Cellular Activation and Migration Modulation

Nicotinic acid derivatives significantly affect polymorphonuclear leukocyte migration and activation responses [21] [22]. Nicotinic acid treatment potently inhibited monocyte adhesion to activated human umbilical vein endothelial cells and vascular cell adhesion molecule, effects mediated by the integrin very late antigen 4 [21] [22].

Monocyte chemotaxis was significantly reduced by 45.7% following nicotinic acid treatment, indicating broad effects on cellular migration responses [21] [22]. The compound also affected nuclear factor kappa B nuclear accumulation, with a profound 89% inhibition of p65 nuclear factor kappa B nuclear translocation in response to lipopolysaccharide treatment [21] [22].

Structure-Function Relationships in Leukocyte Modulation

The structure-activity relationships for polymorphonuclear leukocyte modulation involve multiple molecular features [24] [25]. Local anesthetics containing trifluoromethyl groups have demonstrated differential effects on neutrophil functions, with tetracaine showing the strongest inhibitory effects on chemotaxis, followed by lidocaine and prilocaine [24].

The inhibitory concentrations fifty percent for chemotaxis ranged from 4.1 × 10^-4 molar for tetracaine to 4.9 × 10^-3 molar for procaine [24]. For superoxide anion production, the inhibitory concentrations fifty percent varied depending on the stimulating agent, with formyl-methionyl-leucyl-phenylalanine stimulation generally requiring lower inhibitor concentrations than phorbol myristate acetate [24].

Functional ParameterNicotinic Acid EffectPercentage ChangeReference
Tumor necrosis factor alpha secretionReduction49.2% [21] [22]
Interleukin-6 secretionReduction56.2% [21] [22]
Monocyte chemoattractant protein-1 secretionReduction43.2% [21] [22]
Monocyte chemotaxisInhibition45.7% [21] [22]
Nuclear factor kappa B nuclear accumulationInhibition89% [21] [22]

The positioning of the propylamino group at the 2-position of the nicotinic acid ring represents a critical structural determinant for target affinity and biological activity. Research has demonstrated that the 2-amino substitution pattern provides significant advantages over other positional isomers in terms of both potency and selectivity [3].

Mechanistic Basis of Enhanced Affinity

The propylamino substituent at the 2-position enhances target affinity through multiple mechanisms. The amino group serves as a hydrogen bond donor, establishing critical interactions with conserved regions within the ribonuclease H domain [3]. Specifically, the amino group can form hydrogen bonds with residues Q475 and A502, which are part of the allosteric binding pocket that regulates ribonuclease H activity [3].

The propyl chain extension provides optimal hydrophobic interactions with the enzyme binding pocket while maintaining the necessary flexibility for induced-fit binding. Studies have shown that the propyl group occupies a hydrophobic cavity adjacent to the hydrogen bonding region, contributing an estimated 2-3 kilocalories per mole to the overall binding energy [5].

Comparative Analysis with Alternative Substituents

When compared to other alkylamino substituents, the propylamino group demonstrates superior activity profiles. Methylamino derivatives show reduced potency due to insufficient hydrophobic contact, while longer alkyl chains such as butylamino or pentylamino groups exhibit decreased activity due to steric clashes within the binding pocket [6].

The 2-(arylamino)-6-(trifluoromethyl)nicotinic acid series reveals that amide derivatives are generally more potent than their ester counterparts, with amides showing ribonuclease H inhibitory activity in the 4-20 micromolar range compared to 9-25 micromolar for esters [3]. The enhanced potency of amides is attributed to their ability to form additional hydrogen bonding interactions and their greater metabolic stability compared to esters.

Structure-Activity Relationship Data

Compound TypePosition 2 SubstituentRNase H IC50 (μM)HIV-1 Replication EC50 (μM)Selectivity Index
Ethyl nicotinateH (ethyl ester)24.0 ± 1.7 [3]>10 [3]N/A
3-MethylphenylamideH (3-methylphenylamide)8.9 ± 0.1 [3]2.5 ± 0.4 [3]1.6 [3]
3-ChlorophenylamideH (3-chlorophenylamide)4.0 ± 2.2 [3]>3.9 [3]N/A
Hydroxamic acid amideH (hydroxamic amide)0.77 ± 0.06 [3]>10 [3]N/A

Binding Mode Analysis

Molecular modeling studies indicate that the propylamino substituent adopts an extended conformation that maximizes both hydrogen bonding and hydrophobic interactions. The amino nitrogen forms a hydrogen bond with the backbone carbonyl of Leu119 in the complementary subunit, while the propyl chain extends into a hydrophobic pocket formed by residues Phe, Met, and Leu [7].

The binding mode differs significantly from that observed with shorter alkyl chains, where insufficient contact with the hydrophobic region reduces overall affinity. Conversely, longer alkyl chains cannot be accommodated within the binding pocket without disrupting the essential hydrogen bonding interactions [7].

Trifluoromethyl Group Effects on Metabolic Stability and Selectivity

The trifluoromethyl group at the 6-position of the nicotinic acid ring provides substantial improvements in both metabolic stability and target selectivity. This fluorinated substituent represents one of the most effective modifications for enhancing the pharmacokinetic properties of bioactive compounds [8] [5].

Metabolic Stability Enhancement

The trifluoromethyl group significantly enhances metabolic stability through multiple mechanisms. The carbon-fluorine bonds are among the strongest in organic chemistry, with bond dissociation energies of approximately 116 kilocalories per mole [8]. This exceptional stability renders the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.

Studies have demonstrated that trifluoromethyl-containing nicotinic acid derivatives exhibit 2-5 fold improvements in metabolic stability compared to their non-fluorinated analogs [9] [8]. The trifluoromethyl group blocks metabolic attack at the 6-position, redirecting metabolism to less favorable sites and resulting in significantly extended half-lives in liver microsome assays.

Electronic Effects and Selectivity

The strong electron-withdrawing nature of the trifluoromethyl group (Hammett constant σp = +0.54) significantly alters the electronic properties of the pyridine ring [8]. This electronic modification enhances selectivity by creating unique electrostatic interaction patterns with target proteins.

The electron-deficient pyridine ring resulting from trifluoromethyl substitution shows enhanced π-π stacking interactions with aromatic amino acid residues in the binding site. Additionally, the trifluoromethyl group can engage in favorable interactions with hydrogen bond donors and lipophilic side chains, including aromatic groups [5].

Lipophilicity and Bioavailability

The trifluoromethyl group is one of the most lipophilic functional groups known, contributing approximately +1.0 to +1.5 log P units compared to hydrogen [5]. This increased lipophilicity enhances membrane permeability and bioavailability, particularly important for compounds targeting intracellular processes such as viral replication.

PropertyCF3 vs CH3 EffectMechanistic BasisSAR Implications
Lipophilicity (LogP)Increased (+1.5-2.0 units) [8]Strong electron-withdrawing nature [8]Enhanced target binding [8]
Metabolic StabilityEnhanced (2-5 fold) [9]Resistance to oxidative metabolism [9]Longer duration of action [9]
Aqueous StabilityImproved [9]C-F bond stability [9]Reduced degradation [9]
Electronic EffectsDecreased pKa (-1 to -2 units) [8]Inductive electron withdrawal [8]Altered receptor interactions [8]

Selectivity Profile

The trifluoromethyl group enhances selectivity through multiple mechanisms. The unique electronic properties create distinct recognition patterns that favor binding to the intended target while reducing affinity for off-target proteins. This selectivity is particularly important for ribonuclease H inhibitors, where discrimination between the viral enzyme and host cellular ribonucleases is crucial [5].

Research has shown that trifluoromethyl-containing derivatives demonstrate improved selectivity indices compared to non-fluorinated analogs. The 3,5-dimethoxyphenyl ester of 2-amino-6-(trifluoromethyl)nicotinic acid (compound 21) exhibits a selectivity index greater than 10, significantly higher than related compounds lacking the trifluoromethyl group [3].

Pharmacokinetic Advantages

The trifluoromethyl group provides several pharmacokinetic advantages beyond metabolic stability. The increased lipophilicity improves passive membrane permeability, leading to enhanced oral bioavailability. Studies have shown bioavailability improvements of 20-40% for trifluoromethyl-containing compounds compared to their non-fluorinated counterparts [10].

The enhanced metabolic stability translates to longer elimination half-lives and reduced dosing frequency requirements. This is particularly advantageous for chronic conditions requiring long-term treatment, such as Human Immunodeficiency Virus infection [5].

Pyridine Ring Modifications for Enhanced Bioavailability

The pyridine ring system serves as the central scaffold for 2-(propylamino)-6-(trifluoromethyl)nicotinic acid and provides multiple opportunities for structural modification to enhance bioavailability. The aromatic nitrogen heterocycle offers unique properties that can be optimized through strategic substitution patterns and functional group modifications [11].

Ring Nitrogen Basicity and Absorption

The pyridine nitrogen exhibits basic properties with a pKa of approximately 5.2 for the parent compound [12]. This basicity significantly influences absorption characteristics, as the protonation state at physiological pH affects membrane permeability and transporter recognition [11].

Under physiological conditions, a significant fraction of nicotinic acid derivatives exists in the protonated form, which can impact passive diffusion across lipophilic membranes. However, the presence of the carboxylic acid group creates a zwitterionic species that can interact with specific transporters, particularly organic anion transporters and nicotinic acid transporters [12].

Carboxylic Acid Functionality

The carboxylic acid group at the 3-position (nicotinic acid) provides both advantages and challenges for bioavailability. While the polar carboxylate can reduce passive permeability, it enables recognition by specific membrane transporters that facilitate uptake [11].

The carboxylic acid functionality can be modified through esterification to improve membrane permeability. Ester prodrugs demonstrate enhanced passive diffusion across biological membranes, with subsequent hydrolysis releasing the active carboxylic acid [3]. Studies have shown that ethyl esters of nicotinic acid derivatives exhibit improved cellular uptake compared to the free acids [3].

Modification TypeBioavailability ImpactMechanistic ExplanationPermeability Enhancement
2-Amino substitutionEnhanced (hydrogen bonding) [3]Improved receptor binding [3]Moderate [3]
6-Trifluoromethyl substitutionSignificantly improved [8]Metabolic stability, lipophilicity [8]High [8]
3-Carboxylic acidModerate (depends on salt form) [12]Zwitterionic character [12]Low (requires transporters) [12]
Ester vs Amide linkersEsters > Amides [3]Hydrolysis susceptibility [3]High (esters) [3]

Electronic Effects on Bioavailability

The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups like trifluoromethyl, influences both binding affinity and membrane permeability. The reduced electron density enhances π-π stacking interactions with aromatic amino acids in transport proteins and target enzymes [13].

The electronic modifications also affect the compound's interaction with efflux pumps, which can limit bioavailability by actively transporting drugs out of cells. Trifluoromethyl substitution has been shown to reduce recognition by certain efflux pumps, thereby improving intracellular accumulation [5].

Substitution Pattern Optimization

The substitution pattern on the pyridine ring significantly influences bioavailability characteristics. The 2,6-disubstitution pattern present in 2-(propylamino)-6-(trifluoromethyl)nicotinic acid provides optimal properties by combining the hydrogen bonding capacity of the amino group with the metabolic stability conferred by the trifluoromethyl group [3].

Alternative substitution patterns have been explored, with meta-substitution (3,5-disubstitution) showing promise for enhanced activity. The 3,5-dimethoxyphenyl ester derivative demonstrates superior antiviral activity with an EC50 of 5 micromolar and a selectivity index greater than 10 [3].

Salt Form Considerations

The bioavailability of nicotinic acid derivatives can be significantly influenced by salt formation. The carboxylic acid group can form salts with various bases, altering solubility and dissolution characteristics. Sodium and potassium salts typically show enhanced aqueous solubility compared to the free acid, potentially improving dissolution-limited absorption [14].

However, salt formation must be balanced against stability considerations, as some salt forms may be more susceptible to hydrolysis or degradation. The choice of counterion can also influence the compound's interaction with biological membranes and transporters [14].

Formulation Strategies

Beyond chemical modifications, formulation approaches can significantly enhance the bioavailability of pyridine-based compounds. Cyclodextrin complexation has been shown to improve the solubility and stability of nicotinic acid derivatives while reducing potential gastrointestinal irritation [11].

Lipid-based formulations, including liposomes and lipid nanoparticles, can enhance the absorption of lipophilic derivatives such as trifluoromethyl-substituted compounds. These formulations take advantage of lymphatic absorption pathways, potentially bypassing hepatic first-pass metabolism [11].

Ortho-Substituent Steric Effects on Receptor Binding

The ortho-position relationships in 2-(propylamino)-6-(trifluoromethyl)nicotinic acid create complex steric interactions that significantly influence receptor binding affinity and selectivity. The spatial arrangement of substituents around the pyridine ring determines the compound's three-dimensional shape and its ability to achieve optimal complementarity with target binding sites [15].

Steric Parameter Analysis

The steric effects of ortho-substituents can be quantitatively analyzed using established steric parameters such as Taft steric constants and A-values. The propylamino group at the 2-position has an estimated A-value of approximately 2.0, indicating significant steric bulk that can influence molecular conformation and binding interactions [15].

The 6-trifluoromethyl group, despite being electronically different from alkyl groups, exhibits similar steric requirements to a methyl group (A-value ≈ 1.7) due to the compact nature of the fluorine atoms. However, the combined steric effects of both 2- and 6-substituents create a unique conformational landscape that affects receptor recognition [8].

Ortho SubstituentSteric Parameter (A-value)Binding Affinity ImpactConformational EffectSAR Observations
Hydrogen0.0 [15]Baseline [15]Flexible [15]Standard reference [15]
Methyl1.7 [15]Reduced (2-3 fold) [15]Restricted rotation [15]Steric clash reduces potency [15]
Chlorine0.5 [15]Maintained [15]Minimal restriction [15]Optimal size for binding [15]
Trifluoromethyl2.1 [8]Enhanced selectivity [8]Highly restricted [8]Electronic effects dominate [8]

Conformational Constraints

The presence of bulky ortho-substituents introduces conformational constraints that can either enhance or diminish binding affinity depending on the target binding site geometry. The propylamino group at the 2-position restricts rotation around the C-N bond, potentially locking the molecule into conformations that favor specific binding modes [7].

These conformational constraints can be beneficial when they pre-organize the molecule into its bioactive conformation, reducing the entropic penalty associated with binding. However, excessive rigidity can prevent the conformational adjustments necessary for induced-fit binding mechanisms [7].

Receptor Binding Pocket Complementarity

The steric effects of ortho-substituents must be considered in the context of the target binding pocket geometry. Structural studies of ribonuclease H inhibitors bound to their target enzymes reveal that the binding pocket has specific dimensions and shape requirements that can accommodate certain substituent patterns while excluding others [16].

The propylamino substituent occupies a hydrophobic channel in the binding site, with the amino group positioned to form hydrogen bonds with conserved residues. The propyl chain extends into a pocket formed by Phe, Met, and Leu residues, providing optimal van der Waals contacts [7].

Electronic vs Steric Effects

In the case of the 6-trifluoromethyl group, electronic effects often dominate over purely steric considerations. While the trifluoromethyl group is sterically similar to a methyl group, its strong electron-withdrawing character creates unique electrostatic interactions that can enhance binding affinity and selectivity [8].

The electronic effects of the trifluoromethyl group extend beyond the immediate substitution site, influencing the electron density throughout the pyridine ring system. This electronic perturbation can affect the strength of π-π stacking interactions and hydrogen bonding patterns with target amino acid residues [8].

Allosteric Binding Site Considerations

The compound 2-(propylamino)-6-(trifluoromethyl)nicotinic acid and related derivatives function as allosteric inhibitors, binding to sites distinct from the active site. This allosteric binding mode places different steric requirements compared to active site inhibitors, potentially allowing accommodation of bulkier substituents [3].

Studies have identified two distinct allosteric binding pockets for ribonuclease H inhibitors. Pocket 1 is located between the reverse transcriptase polymerase active site and the polymerase primer grip, partially overlapping with the non-nucleoside reverse transcriptase inhibitor binding site. Pocket 2 is positioned between the ribonuclease H active site and the region encompassing α-helices B and D in the ribonuclease H domain [3].

Optimization Strategies

Understanding ortho-substituent steric effects enables rational optimization strategies for improved receptor binding. The ideal approach involves balancing steric requirements with electronic and hydrogen bonding contributions to achieve optimal overall binding affinity [15].

For the propylamino substituent, the propyl chain length represents an optimal balance between hydrophobic contact and steric fit within the binding pocket. Shorter alkyl chains (methyl, ethyl) provide insufficient hydrophobic contact, while longer chains (butyl, pentyl) create unfavorable steric clashes [6].

The success of the 6-trifluoromethyl substitution demonstrates how electronic effects can overcome potential steric limitations. The unique electronic properties of the trifluoromethyl group create favorable interactions that more than compensate for any steric penalties [8].

Selectivity Implications

Ortho-substituent steric effects play a crucial role in determining selectivity between target and off-target proteins. The specific geometric requirements imposed by bulky substituents can enhance discrimination between structurally similar binding sites [5].

The combination of 2-propylamino and 6-trifluoromethyl substituents creates a unique molecular shape that shows enhanced selectivity for the viral ribonuclease H enzyme compared to human cellular ribonucleases. This selectivity is essential for achieving therapeutic efficacy while minimizing off-target toxicity [3].

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

248.07726208 g/mol

Monoisotopic Mass

248.07726208 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types